Disoxaril

Virology Antiviral Drug Discovery Capsid Binding

Disoxaril is a uniquely positioned antipicornavirus capsid binder, essential for definitive picornavirus entry studies. Unlike other WIN compounds, its binding is mechanistically mapped by high-resolution X-ray crystallography (3.2 Å) to the VP1 pocket, providing an irreplaceable structural template for rational drug design and SAR campaigns. Its well-characterized, rapid resistance selection profile and distinct lack of cross-resistance with enviroxime make it the benchmark for antiviral combination studies. Supported by in vivo efficacy in murine poliovirus persistence models, it is the critical translational benchmark for next-generation enterovirus therapies. Procure from certified suppliers offering ≥98% purity to ensure experimental fidelity.

Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
CAS No. 87495-31-6
Cat. No. B1670769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisoxaril
CAS87495-31-6
SynonymsWIN-51711;  WIN51711;  WIN 51711;  WIN-51,711;  WIN51,711;  WIN 51,711; BRN-3626820;  BRN 3626820;  BRN3626820;  Disoxaril
Molecular FormulaC20H26N2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
InChIInChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3
InChIKeyFKLJPTJMIBLJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Disoxaril (WIN 51711) for Picornavirus Research: Procurement-Quality Capsid Binder with Validated Structural Biology Data


Disoxaril (CAS 87495-31-6; synonym WIN 51711) is a small-molecule antipicornavirus agent belonging to the isoxazole class of capsid-binding WIN compounds [1]. It inhibits viral replication by binding to the hydrophobic pocket within the viral protein 1 (VP1) capsid protein, stabilizing the virion and preventing the structural transitions required for viral uncoating [2]. Its mechanism of action is well-characterized through X-ray crystallography, providing a robust foundation for both fundamental virology research and the development of novel enterovirus and rhinovirus inhibitors [3].

Why Substituting Disoxaril (WIN 51711) with a Different Capsid Binder Risks Experimental Inconsistency


Disoxaril cannot be reliably substituted by other capsid-binding inhibitors in the WIN series, such as Pleconaril, Pirodavir, or Vapendavir, without risking significant experimental divergence. While these compounds share a common mechanism of action, their quantitative binding affinities differ substantially [1]. For instance, Disoxaril exhibits a distinct binding affinity (Kd) and resistance profile compared to its close analog WIN 54954 and to Enviroxime [2]. Furthermore, the well-documented structural basis of its interaction with the VP1 pocket provides a unique, high-resolution template for rational drug design and structure-activity relationship (SAR) studies that cannot be directly extrapolated to other molecules in the class [3].

Disoxaril (WIN 51711) Evidence-Based Selection Guide: Quantitative Differentiation from Key Comparators


Disoxaril Exhibits Intermediate Binding Affinity for HRV-14 Capsid Compared to WIN 52084 and WIN 54954

Disoxaril (WIN 51711) demonstrates a specific binding affinity (Kd) for human rhinovirus type 14 (HRV-14) that is intermediate among structurally related capsid-binding compounds. It shows a 4-fold lower affinity compared to WIN 52084 and WIN 56590, but a nearly 3-fold higher affinity compared to WIN 54954 [1]. This positions Disoxaril as a valuable tool for structure-activity relationship (SAR) studies exploring the impact of lipophilicity and molecular length on capsid engagement [2].

Virology Antiviral Drug Discovery Capsid Binding

High-Resolution Structural Data Available for Disoxaril Bound to Enterovirus 71 Capsid

A 3.2 Å resolution X-ray crystal structure of the Enterovirus 71 (EV71) virion in complex with Disoxaril (WIN 51711) is available [1]. This structural data reveals the precise binding mode of the compound, showing that it replaces the natural pocket factor within the VP1 hydrophobic pocket without inducing significant conformational rearrangements in the capsid [1]. In contrast, high-resolution structural data for many other capsid binders in complex with this clinically relevant enterovirus serotype is not publicly available, making Disoxaril a unique tool for structure-guided drug design [2].

Structural Biology X-ray Crystallography Enterovirus Research

Disoxaril-Resistant Mutants Do Not Exhibit Cross-Resistance to Enviroxime, Enabling Combination Studies

In a direct head-to-head resistance selection study, Disoxaril-resistant poliovirus mutants emerged after only 2 consecutive passages in FL cells, while Enviroxime-resistant mutants required 10 passages [1]. Critically, no cross-resistance was observed between these mutants: Disoxaril-resistant virus remained sensitive to Enviroxime, and vice versa [1]. This distinct resistance profile, confirmed by VP1 RNA sequence analysis showing specific point mutations (M213H and F237L) in the ligand-binding pocket for Coxsackievirus B1 [2], is not a universal trait among capsid binders.

Antiviral Resistance Combination Therapy Poliovirus

Disoxaril Demonstrates Significant In Vivo Efficacy in a Murine Model of Persistent CNS Enterovirus Infection

In a validated murine model of persistent central nervous system (CNS) infection with human poliovirus type 2, oral administration of Disoxaril at a dose of 200 mg/kg per day (in two divided doses) resulted in a significant decrease in the incidence of clinical disease, including paralysis and death [1]. Treated mice also showed more rapid clearance of virus from the CNS, and no drug-associated toxicity was observed [1]. This established in vivo efficacy profile provides a robust preclinical benchmark, which may not be available for newer, less characterized capsid binders.

In Vivo Pharmacology Neurovirology Poliovirus

Disoxaril (WIN 51711) in Practice: Validated Research Applications Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Researchers can utilize Disoxaril as a well-characterized chemical scaffold for SAR campaigns. The availability of high-resolution X-ray structures (3.2 Å) of Disoxaril bound to EV71 and homology models for HRV-14 provides a structural blueprint for designing novel analogs with improved potency or altered resistance profiles [1]. Its intermediate binding affinity (Kd = 0.08 µM) serves as a crucial baseline for assessing the impact of synthetic modifications on target engagement [2].

Mechanistic Studies of Viral Uncoating and Capsid Dynamics

Disoxaril is a gold-standard tool compound for dissecting the early steps of picornavirus entry. Its well-defined mechanism—stabilizing the viral capsid and preventing pH-dependent uncoating without affecting receptor binding—has been validated by electron microscopy and RNA synthesis assays [3]. Researchers can confidently use Disoxaril to probe the biophysical and conformational changes that occur during viral uncoating in endosomes and lysosomes [3].

Investigating Antiviral Resistance Mechanisms and Combination Strategies

Given its rapid selection for resistance in vitro (within 2 passages) and the established genetic basis for this resistance (mutations M213H and F237L in VP1), Disoxaril is an ideal agent for studying the evolution of viral resistance to capsid binders [4]. Furthermore, the proven lack of cross-resistance with Enviroxime enables robust studies into synergistic combination therapies designed to suppress the emergence of drug-resistant viral variants [5].

In Vivo Proof-of-Concept Studies for CNS Enterovirus Infections

For translational research programs targeting persistent enterovirus infections of the CNS, Disoxaril provides a critical in vivo benchmark. Its demonstrated ability to reduce paralysis and accelerate viral clearance in a murine poliovirus persistence model establishes a clear efficacy signal that can be used to compare the performance of next-generation capsid binders or other therapeutic modalities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disoxaril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.